molecular formula C18H24N2O2 B2476395 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide CAS No. 898439-01-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Cat. No. B2476395
CAS RN: 898439-01-5
M. Wt: 300.402
InChI Key: AEPQTMYBPXTKMP-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide” is a chemical compound. It belongs to the class of compounds known as tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines has been reported to involve a three-component cascade reaction . This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinolines have been extensively studied . They are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups, and many new drugs have been designed on the basis of this process .

Scientific Research Applications

Facile Synthesis Techniques

The research conducted by Elkholy and Morsy (2006) demonstrated a method for synthesizing tetrahydropyrimido quinoline derivatives, indicating the compound's role in facilitating the creation of molecules with potential antimicrobial activities (Y. M. Elkholy & M. A. Morsy, 2006). Similar synthesis strategies are highlighted in studies by Aghekyan et al. (2009), focusing on the production of functionally-substituted tetrahydroisoquinolines (A. A. Aghekyan, É. A. Arakelyan, G. Panosyan, A. Khachatryan, & É. A. Markaryan, 2009).

Crystal Structure Analysis

The study by Akkurt et al. (2021) delves into the crystal structure and Hirshfeld surface analysis of a tetrahydroisoquinoline derivative, offering insights into molecular interactions and structural orientation (M. Akkurt, Islam S. Marae, J. Mague, S. Mohamed, E. A. Bakhite, & Safiyyah A. H. Al-Waleedy, 2021).

Applications in Medicinal Chemistry

Research by Gitto et al. (2003) and Abate et al. (2011) explores the compound's utility in the development of noncompetitive AMPA receptor antagonists, suggesting its potential for treating neurological disorders (R. Gitto, M. Barreca, L. De Luca, G. De Sarro, G. Ferreri, S. Quartarone, E. Russo, A. Constanti, & A. Chimirri, 2003); (C. Abate, S. Ferorelli, M. Contino, R. Marottoli, N. Colabufo, R. Perrone, & F. Berardi, 2011).

Future Directions

Tetrahydroquinoline-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, the future directions in this field could involve the synthesis of new analogs and the exploration of their biological activities.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(21)20-11-5-8-14-9-10-16(12-17(14)20)19-18(22)15-6-3-2-4-7-15/h9-10,12,15H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPQTMYBPXTKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

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